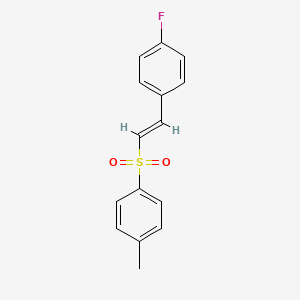

(E)-1-Fluoro-4-(2-tosylvinyl)benzene

Description

(E)-1-Fluoro-4-(2-tosylvinyl)benzene is a fluorinated aromatic compound featuring a tosylvinyl (p-toluenesulfonylvinyl) group in the E-configuration. This structure comprises a benzene ring substituted with a fluorine atom at the para-position and a trans-configured tosylvinyl group at the adjacent position. The compound is synthesized via stereoselective cross-coupling reactions, such as Suzuki-Miyaura coupling, or electrochemical cycloaddition methods, yielding colorless oils or white solids .

Key spectroscopic data include:

- ¹H NMR (CDCl₃): δ 7.83–7.80 (m, 2H, tosyl aromatic), 7.62 (d, J = 15.4 Hz, 1H, vinyl), 7.47–7.05 (m, aromatic and vinyl protons), 6.82 (d, J = 15.4 Hz, 1H, vinyl), 2.42 (s, 3H, tosyl methyl) .

- ¹³C NMR: δ 164.21 (d, JCF = 252.8 Hz, C-F), 144.43 (tosyl), 137.53 (vinyl), and 21.56 (tosyl methyl) .

Its applications span organic synthesis intermediates, particularly in sulfonylation reactions and materials science, due to the electron-withdrawing fluorine and sulfonyl groups enhancing reactivity .

Properties

Molecular Formula |

C15H13FO2S |

|---|---|

Molecular Weight |

276.3 g/mol |

IUPAC Name |

1-[(E)-2-(4-fluorophenyl)ethenyl]sulfonyl-4-methylbenzene |

InChI |

InChI=1S/C15H13FO2S/c1-12-2-8-15(9-3-12)19(17,18)11-10-13-4-6-14(16)7-5-13/h2-11H,1H3/b11-10+ |

InChI Key |

DELYVKVMQBJUTF-ZHACJKMWSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/C=C/C2=CC=C(C=C2)F |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C=CC2=CC=C(C=C2)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation: Tosylvinyl vs. Nitrovinyl

Compound : 1-Fluoro-4-[(E)-2-nitrovinyl]benzene

- Structure: Replaces the tosyl group with a nitro (-NO₂) group.

- Synthesis : Prepared via condensation reactions, yielding crystalline solids.

- Properties : The nitro group increases electrophilicity, making it reactive in Michael addition reactions. Crystal structure analysis (Acta Crystallographica) reveals planar geometry with C=C bond length of 1.32 Å, shorter than the tosylvinyl analogue (1.34–1.37 Å), indicating stronger conjugation .

- Applications : Exhibits biological activity (antimicrobial, anticancer) due to nitro group’s redox activity .

Comparison Table :

Stereochemical Variation: (E) vs. (Z) Isomers

Compound : (Z)-1-Fluoro-4-(undec-1-enyl)benzene

- Structure : Shares the fluorobenzene core but substitutes the tosylvinyl group with an undecenyl chain in the Z-configuration.

- Synthesis : Produced via nickel-catalyzed Suzuki-Miyaura coupling with moderate stereoselectivity (E/Z = 55:45) .

- Reactivity : The Z-isomer exhibits lower thermal stability due to steric strain, unlike the rigid E-tosylvinyl derivative .

Functional Group Variation: Sulfonyl vs. Cyclobutyl

Compound : 1-Fluoro-4-(2-(4-methoxyphenyl)-3-methylcyclobutyl)benzene

- Structure : Replaces the tosylvinyl group with a methoxyphenyl-substituted cyclobutane ring.

- Synthesis : Formed via electrochemical [2+2] cycloaddition (10 mA, 5 h), yielding a 74% isolated product as a colorless oil .

- Applications : The cyclobutane ring introduces strain, enhancing reactivity in ring-opening polymerizations, unlike the stable tosylvinyl derivative .

Substituent Position Variation: Fluorine vs. Alkyl Groups

Compound : (E)-1-isopropyl-4-(2-tosylvinyl)benzene

- Structure : Replaces fluorine with an isopropyl group.

- Synthesis : Synthesized via similar Suzuki-Miyaura routes but with lower yield (43% vs. 46% for fluorinated analogue) due to steric hindrance .

- Properties : The isopropyl group increases hydrophobicity (logP = 4.2 vs. 3.5 for fluorinated compound), affecting solubility in polar solvents .

Electronic Effects: Fluorine vs. Chlorine

Compound : (E)-1-chloro-2-(2-tosylvinyl)sulfonyl)benzene

- Structure : Substitutes fluorine with chlorine at the ortho-position.

- Reactivity : Chlorine’s stronger electron-withdrawing effect (+I < -I) enhances electrophilicity at the vinyl position, accelerating nucleophilic attacks (e.g., thiol additions) compared to the fluorinated analogue .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.